molecular formula C7H5BrFN3 B12839495 3-bromo-6-fluoro-1H-indazol-5-amine

3-bromo-6-fluoro-1H-indazol-5-amine

Cat. No.: B12839495
M. Wt: 230.04 g/mol
InChI Key: RZFVJKNSUMBYEW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Bromo-6-fluoro-1H-indazol-5-amine (CAS: 885522-95-2) is a halogenated indazole derivative featuring a bromine atom at position 3, a fluorine atom at position 6, and an amino group at position 5. Its molecular formula is C₇H₅BrFN₃, with a molecular weight of 230.04 g/mol. The compound is typically synthesized via cyclization reactions involving hydrazine and halogenated precursors under controlled conditions .

Indazole derivatives are valued in medicinal chemistry for their role as kinase inhibitors, anti-cancer agents, and intermediates in organic synthesis. The bromine and fluorine substituents enhance electronic and steric properties, influencing binding affinity and metabolic stability .

Properties

Molecular Formula

C7H5BrFN3

Molecular Weight

230.04 g/mol

IUPAC Name

3-bromo-6-fluoro-2H-indazol-5-amine

InChI

InChI=1S/C7H5BrFN3/c8-7-3-1-5(10)4(9)2-6(3)11-12-7/h1-2H,10H2,(H,11,12)

InChI Key

RZFVJKNSUMBYEW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-fluoro-1H-indazol-5-amine typically involves the following steps:

    Bromination and Fluorination: The starting material, often a substituted aniline or benzene derivative, undergoes bromination and fluorination reactions to introduce the bromo and fluoro substituents.

    Cyclization: The intermediate product is then subjected to cyclization reactions to form the indazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-fluoro-1H-indazol-5-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted indazole derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of 3-bromo-6-fluoro-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The following table compares key structural analogs, emphasizing substituent positions and functional groups:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Bromo-6-fluoro-1H-indazol-5-amine Br (3), F (6), NH₂ (5) C₇H₅BrFN₃ 230.04 Intermediate for kinase inhibitors
5-Bromo-1H-indazol-3-amine Br (5), NH₂ (3) C₇H₆BrN₃ 212.06 Antiviral research
6-(Trifluoromethyl)-1H-indazol-5-amine CF₃ (6), NH₂ (5) C₈H₆F₃N₃ 201.15 Anti-inflammatory agent
7-Bromo-4-chloro-1H-indazol-3-amine Br (7), Cl (4), NH₂ (3) C₇H₅BrClN₃ 246.49 Synthetic intermediate
3-Bromo-6-methyl-1H-indazol-5-amine Br (3), CH₃ (6), NH₂ (5) C₈H₈BrN₃ 226.07 Preclinical oncology studies
7-Fluoro-1H-indazol-5-amine F (7), NH₂ (5) C₇H₆FN₃ 151.14 Antibacterial agent

Physicochemical Properties

  • Solubility : The trifluoromethyl group in 6-(trifluoromethyl)-1H-indazol-5-amine improves lipid solubility (logP ~2.1) compared to the fluoro-bromo analog (logP ~1.8) .
  • Melting Points : Halogenated indazoles generally exhibit high melting points (>150°C). For example, 7-bromo-4-chloro-1H-indazol-3-amine melts at ~195°C, while this compound is expected to melt near 180–190°C based on structural similarity .

Key Research Findings

  • Substituent Synergy : Bromine at position 3 and fluorine at position 6 in this compound create a synergistic electronic profile, optimizing both solubility and target engagement .
  • Metabolic Stability: Fluorine reduces oxidative metabolism in vivo, extending the half-life of this compound compared to non-fluorinated analogs like 5-bromo-1H-indazol-3-amine .
  • Structural Flexibility : Methyl or trifluoromethyl groups at position 6 (e.g., 3-bromo-6-methyl-1H-indazol-5-amine) improve pharmacokinetic properties but may reduce selectivity in kinase inhibition .

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